4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the fourth position and a chlorine atom at the sixth position on the benzothiazole ring, with a benzamide group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Amidation: The final step involves the reaction of the halogenated benzothiazole with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzamide group can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound.
Scientific Research Applications
4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or other essential enzymes in bacteria, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1,3-benzothiazole
- 6-chloro-1,3-benzothiazole
- N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both bromine and chlorine atoms on the benzothiazole ring, along with the benzamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZLWFQYHFVGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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